(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide
Übersicht
Beschreibung
MK-8353, also known as SCH900353, is a potent and orally active ERK1/2 inhibitor and anticancer drug candidate currently being developed by Schering-Plough. MK-8353 exhibited comparable potency with SCH772984 across various preclinical cancer models.
Wissenschaftliche Forschungsanwendungen
ERK Inhibitor in Oncology
MK-8353 is a small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK 1/2) and has been studied for its potential in oncology . It has been evaluated in combination with selumetinib, another ERK 1/2 inhibitor, in patients with advanced solid tumors . The study aimed to establish the safety, tolerability, and preliminary recommended phase 2 doses for combination therapy .
Treatment of Advanced Solid Tumors
A phase 1b, open-label, dose-escalation study enrolled adults with histologically/cytologically documented, locally advanced/metastatic solid tumors . The study aimed to evaluate the safety and tolerability of MK-8353 in combination with selumetinib . The study found that MK-8353/selumetinib 50/25 mg and 100/50 mg had acceptable safety and tolerability, whereas 150/75 mg was not tolerable .
Combination Therapy with Pembrolizumab
MK-8353 has been studied in combination with pembrolizumab (MK-3475), an immunotherapy drug, in participants with advanced malignancies . The study aimed to evaluate the safety, tolerability, and preliminary efficacy of this combination . The study consisted of two parts: Part 1 was dose escalation and confirmation, and Part 2 was a cohort expansion .
Treatment of Advanced Colorectal Cancer
In Part 2 of the study with pembrolizumab, participants with advanced colorectal cancer (CRC) that is microsatellite stable (i.e., non-microsatellite instability-high/deficient mismatch repair [non-MSI-H/dMMR]) were enrolled at the recommended phase II dose (RP2D) in the expansion cohort to further evaluate safety and efficacy .
Pharmacokinetic Studies
Pharmacokinetic (PK) concentrations of MK-8353 and selumetinib (and its metabolite, desmethyl selumetinib) were used to derive PK parameters . This information is crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs in the body .
Development of Orally Bioavailable Dual Mechanism ERK Inhibitor
MK-8353 has been recognized as an orally bioavailable dual mechanism ERK inhibitor . This means it can be taken orally and works by inhibiting two different mechanisms related to the ERK pathway, which is often dysregulated in cancer .
Wirkmechanismus
Target of Action
MK-8353, also known as SCH-900353, is a selective, orally available, small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) . ERK1/2 are members of the MAPK family of signaling proteins, which play a central role in regulating mammalian cell growth, differentiation, survival, and migration .
Mode of Action
MK-8353 inhibits the kinase activity of ERK1/2 and induces a conformational change in ERK1/2 that prevents its phosphorylation and activation by MEK . This inhibition of ERK1/2 phosphorylation disrupts ERK-mediated signal transduction pathways, thereby preventing ERK-dependent tumor cell proliferation and survival .
Biochemical Pathways
The MAPK/ERK pathway, which ERK1/2 is a part of, normally transmits signals from various extracellular stimuli to intracellular targets and regulates a number of cellular processes, including proliferation, adhesion, migration, survival, differentiation, and metabolism . By inhibiting ERK1/2, MK-8353 disrupts these processes, particularly those related to cell growth and survival .
Pharmacokinetics
Following single-dose oral administration, peak plasma levels of MK-8353 were attained after a median time to reach maximum concentration (tmax) of 1.5–3 hours . The compound subsequently declined biexponentially, with a terminal estimated half-life of 4.2–8.9 hours . These properties suggest that MK-8353 has satisfactory bioavailability.
Eigenschaften
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N9O3S/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQGHGDBBJGFA-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.